![molecular formula C9H18BrNO2 B2477500 Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate CAS No. 106622-19-9](/img/structure/B2477500.png)
Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate is a chemical compound with the CAS Number 106622-19-9 . It has a molecular weight of 252.15 . The IUPAC name for this compound is tert-butyl ®- (4-bromobutan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 . This code provides a standard way to encode the compound’s structure and is used in various chemical databases.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place, preferably in a freezer under -20°C . .Scientific Research Applications
Synthesis and Characterization
Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate serves as an intermediate in the synthesis of complex molecules, including natural products and pharmacologically active compounds. For instance, it is utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in the preparation of nucleotide analogues (Ober et al., 2004). Additionally, its derivates, showcasing the application of tert-butyl carbamate in creating isomorphous crystal structures through simultaneous hydrogen and halogen bonds (Baillargeon et al., 2017).
Methodologies in Organic Synthesis
In organic synthesis, this compound is involved in mild and efficient one-pot reactions, such as the Curtius rearrangement. This demonstrates its versatility in synthesizing protected amines under conditions that are gentle and yield high product purity (Lebel & Leogane, 2005). The compound is also a key intermediate in the synthesis of natural product analogues, showing its contribution to the development of therapeutic agents with improved efficacy and reduced toxicity (Tang et al., 2014).
Crystallography and Structural Analysis
Research on this compound extends to crystallography, where its structural properties are explored to understand molecular interactions. This is crucial for the development of materials and drugs, as the arrangement of molecules can significantly influence their properties and functions (Padwa et al., 2003).
Chemical Reactions and Mechanisms
The compound's reactivity and mechanisms have been studied in various chemical contexts, such as in the synthesis of novel compounds with potential applications in drug development and materials science. These studies highlight the chemical versatility and potential of this compound in contributing to the advancement of chemistry and its applications (Wu, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate is a compound that primarily targets amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They play a crucial role in the biochemistry of all life forms .
Mode of Action
The compound interacts with its targets, the amines, by acting as a protecting group . It is used to protect an amino group in organic synthesis . This protection is necessary because amines are quite good nucleophiles and strong bases, and therefore, they need to be protected to allow for transformations of other functional groups .
Biochemical Pathways
This compound affects the biochemical pathways involving amines . By acting as a protecting group, it allows for the transformation of other functional groups without interference from the amines . This can have downstream effects on various biochemical reactions and pathways, depending on the specific context of the synthesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of amines during organic synthesis . This allows for the successful transformation of other functional groups without interference from the amines .
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROSIRAEKEFNI-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCBr)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2477417.png)
![Ethyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2477418.png)

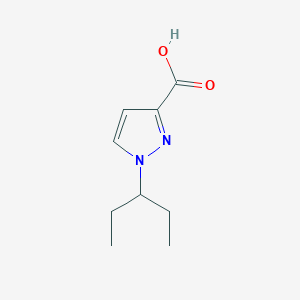
![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)
![2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2477432.png)
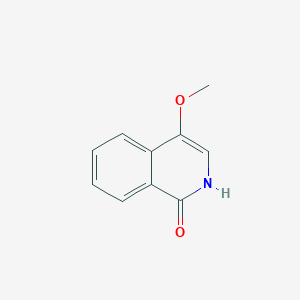
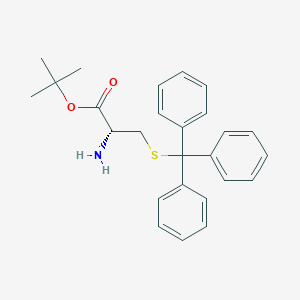
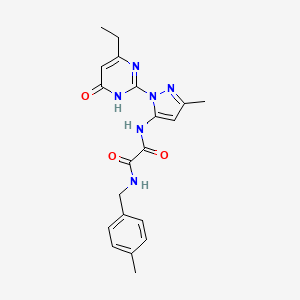
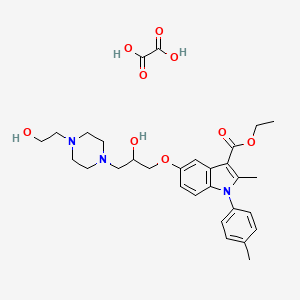
![[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2477439.png)

